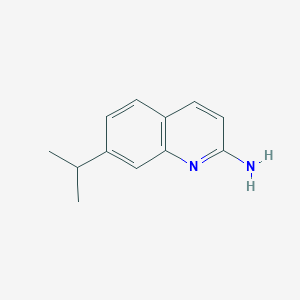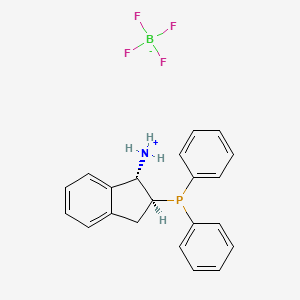
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine precursor. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds, often with high enantiomeric purity.
Substitution: New phosphine-ligand complexes.
Scientific Research Applications
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Used in the development of drugs that require high enantiomeric purity.
Industry: Applied in the production of fine chemicals and materials that require precise chiral control.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-Phos: A chiral phosphine ligand with similar applications in catalysis.
Uniqueness
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties to the reactions it catalyzes. This makes it particularly valuable in the synthesis of certain enantiomerically pure compounds that other ligands may not efficiently produce.
Properties
Molecular Formula |
C21H21BF4NP |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
[(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1/t20-,21-;/m0./s1 |
InChI Key |
SGYJTBNBYCJYFH-GUTACTQSSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([C@H](C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


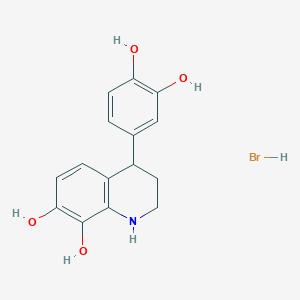
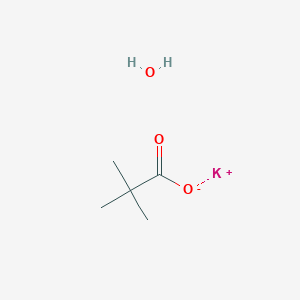
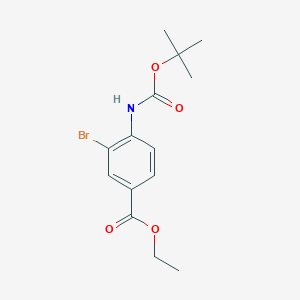
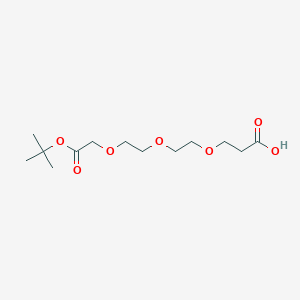
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
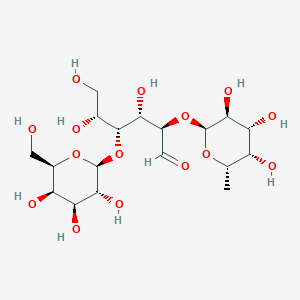
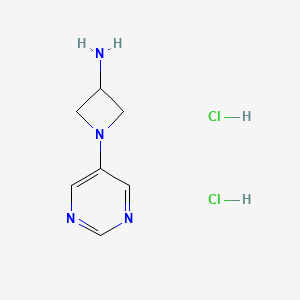
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
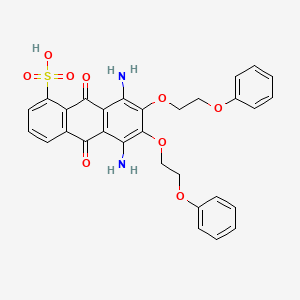
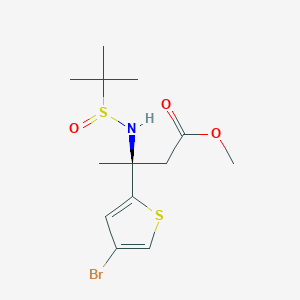


![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
